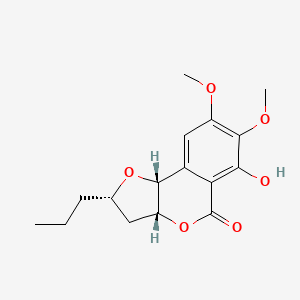
Monocerin
Vue d'ensemble
Description
Monocerin is a dihydroisocoumarin and a polyketide metabolite that originates from various fungal species. It has been shown to display antifungal, plant pathogenic, and insecticidal characteristics. This compound has been isolated from Dreschlera monoceras, Dreschlera ravenelii, Exserohilum turcicum, and Fusarium larvarum .
Applications De Recherche Scientifique
Monocerin has a wide range of scientific research applications:
Mécanisme D'action
Monocerin exerts its effects through various mechanisms. In plants, it affects cell cycle progression by delaying the transition from G2 to M phase . In human cells, this compound increases cell proliferation by maintaining cellular integrity and preventing senescence . The specific molecular targets and pathways involved in these processes are still under investigation.
Orientations Futures
Monocerin has shown promising biological activities, including antifungal, antibacterial, and antialgal activities . It also has potential pharmaceutical applications, such as in regenerative medicine . Future research could focus on further elucidating the mechanism of action of this compound and exploring its potential therapeutic applications.
Analyse Biochimique
Biochemical Properties
Monocerin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is produced by polyketide synthases (PKSs) of fungi, which are Type I PKSs . The biosynthesis of this compound involves several enzymatic domains, including ketosynthase, ketoreductase, dehydrates, enol reductases, and cyclases . These enzymes facilitate the formation of an intermediate with a high degree of reductive modification, ultimately leading to the production of this compound . Additionally, this compound interacts with methyl transferase, which acts as a tailoring enzyme in its biosynthesis .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In human umbilical vein endothelial cells (HUVECs), this compound increases cell proliferation and does not induce cell senescence . It maintains cellular integrity and viability, with more than 80% cell viability observed after 24 hours of exposure at a concentration of 1.25 mM . This compound also influences cell signaling pathways and gene expression, contributing to its potential pharmaceutical applications in regenerative medicine .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the growth of certain phytopathogenic fungi and bacteria by interfering with their metabolic processes . The formation of an enolate ion on the carbon three carbons away from sulfur allows aldol addition onto the carbonyl six carbons distant along the chain, producing a secondary alcohol . This is followed by dehydration to form an alkene and enolization to stabilize the aromatic ring .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound maintains its stability and biological activity for extended periods . After 24 hours of exposure to this compound at 1.25 mM, there is a high percentage of cell viability and low levels of apoptosis and necrosis in HUVECs . Long-term studies have demonstrated that this compound does not induce cell senescence and maintains cellular integrity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to be effective in inhibiting the growth of certain plant pathogens and insects . At higher dosages, this compound may exhibit toxic or adverse effects . For example, it has been observed to reduce root elongation in pre-germinated seeds of certain plant species when used at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The biosynthesis of this compound involves the assembly of a heptaketide intermediate, which undergoes several reductive modifications and cyclization reactions to form the final product . Enzymes such as ketosynthase, ketoreductase, and methyl transferase play crucial roles in these metabolic pathways . This compound also affects metabolic flux and metabolite levels in the organisms it interacts with .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells are influenced by these interactions, which can affect its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, where it can exert its biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
A novel synthesis of monocerin was achieved in 15 steps and 15.5% overall yield from 3-buten-1-ol. The key steps include hydrolytic kinetic resolution, Julia olefination, intramolecular tandem Sharpless asymmetric dihydroxylation-SN2 cyclization, and a copper-mediated tandem cyanation–cyclization .
Industrial Production Methods
This compound is typically produced by fermentation of the fungal species from which it is isolated.
Analyse Des Réactions Chimiques
Types of Reactions
Monocerin undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Monocerin is unique among dihydroisocoumarins due to its broad range of biological activities. Similar compounds include other polyketide metabolites like fusaric acid and zearalenone, which also display antifungal and insecticidal properties .
Propriétés
IUPAC Name |
(2S,3aR,9bR)-6-hydroxy-7,8-dimethoxy-2-propyl-2,3,3a,9b-tetrahydrofuro[3,2-c]isochromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-4-5-8-6-11-14(21-8)9-7-10(19-2)15(20-3)13(17)12(9)16(18)22-11/h7-8,11,14,17H,4-6H2,1-3H3/t8-,11+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYQNUBOZLPGDH-OLXJLDBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2C(O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1C[C@@H]2[C@H](O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184361 | |
| Record name | Monocerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30270-60-1 | |
| Record name | Monocerin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30270-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monocerin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030270601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monocerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOCERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7C424U3DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



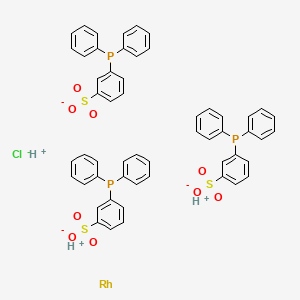
![5-Amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1214809.png)


![3-Ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1214813.png)



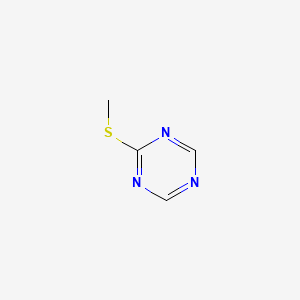
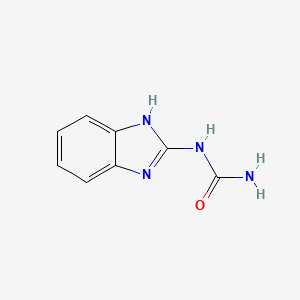
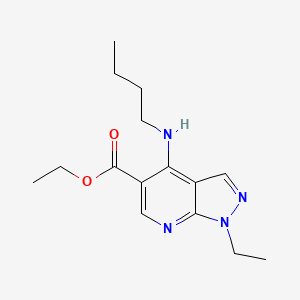
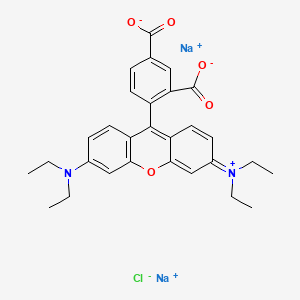
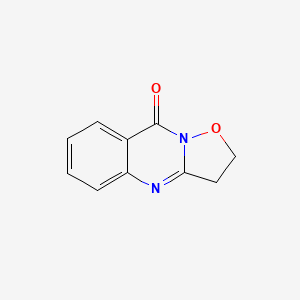
![3,3-Dimethyl-6-[[2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1214829.png)